molecular formula C15H14FNO B3169445 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine CAS No. 937598-03-3

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine

Cat. No. B3169445
CAS RN: 937598-03-3
M. Wt: 243.28 g/mol
InChI Key: PIHCGIADQZLTNX-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, linked to a phenylamine group via an ether bond . The presence of the fluorine atom suggests that it might have unique reactivity compared to its non-fluorinated counterparts .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain aromatic rings (from the indene and phenyl groups), an ether linkage, and an amine group . The presence of the fluorine atom could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the ether linkage, the amine group, and the fluorine atom . The aromatic rings could undergo electrophilic aromatic substitution reactions, the ether linkage could be cleaved under acidic conditions, and the amine group could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the aromatic rings could contribute to its stability and the ether and amine groups could influence its polarity .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its intended use or biological activity .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity . It could potentially be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHCGIADQZLTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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